Found 16 products searching for
"
58-36-6
" Best Match-
10,10'-Oxybisphenoxarsine
In Stock- CAS RN:
- 58-36-6
- Formula:
- C24H16As2O3
- InChIKey:
- VCRZAKVGPJFABU-UHFFFAOYSA-N
-
4-Hydroxy-3-methoxycinnamaldehyde
In Stock- CAS RN:
- 458-36-6
- Formula:
- C10H10O3
- InChIKey:
- DKZBBWMURDFHNE-UHFFFAOYSA-N
-
9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one
In Stock- CAS RN:
- 39158-36-6
- Formula:
- C12H8ClNO
- InChIKey:
- HJOMDZUNMUCEFN-UHFFFAOYSA-N
-
6-Bromo-8-methylquinolin-5-amine
Usually In Stock- CAS RN:
- 50358-36-6
- Formula:
- C10H9BrN2
- InChIKey:
- ZJQDEFLPJFXNOZ-UHFFFAOYSA-N
-
N-(3-(((Phenylsulphonyl)amino)sulphonyl)phenyl)methacrylamide
In Stock- CAS RN:
- 47458-36-6
- Formula:
- C16H16N2O5S2
- InChIKey:
- LKJBBQAYNVHSJH-UHFFFAOYSA-N
-
4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
In Stock- CAS RN:
- 301858-36-6
- Formula:
- C19H21N3O4S2
- InChIKey:
- VZGMZPUAFXOOBK-UHFFFAOYSA-N
-
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide
In Stock- CAS RN:
- 864858-36-6
- Formula:
- C23H19N3O2S
- InChIKey:
- INHZWIMHBAWUMK-UHFFFAOYSA-N
-
2-Octanoyloxazole
In Stock- CAS RN:
- 898758-36-6
- Formula:
- C11H17NO2
- InChIKey:
- YCDIBSKKIDXLJW-UHFFFAOYSA-N
-
[1-(3,4-Dimethoxyanilino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
In Stock- CAS RN:
- 1111458-36-6
- Formula:
- C22H26N2O7S
- InChIKey:
- ULNSCVGAGVWBEX-UHFFFAOYSA-N
-
6-Bromo-5-methylpicolinaldehyde
In Stock- CAS RN:
- 1289158-36-6
- Formula:
- C7H6BrNO
- InChIKey:
- KNACGVAYCZTEIV-UHFFFAOYSA-N
-
N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide
In Stock- CAS RN:
- 1645358-36-6
- Formula:
- C14H9F2N3O2
- InChIKey:
- DNLLCJSOCXFGGI-UHFFFAOYSA-N
-
Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone
In Stock- CAS RN:
- 1797658-36-6
- Formula:
- C16H23N5O2
- InChIKey:
- ZPPJHDUCSQOBQM-UHFFFAOYSA-N
-
1'-(3-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
In Stock- CAS RN:
- 1797858-36-6
- Formula:
- C20H19NO4
- InChIKey:
- MTYGTDFKVLGELJ-UHFFFAOYSA-N